REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[Br-:9].[Br-].O1CCOCC1>CCOCC>[Br:9][C:6]1[CH:5]=[C:3]([OH:4])[C:1](=[CH:8][CH:7]=1)[OH:2] |f:1.2.3|
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Name
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|
Quantity
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29 g
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Type
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reactant
|
Smiles
|
[Br-].[Br-].O1CCOCC1
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Name
|
|
Quantity
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50 mL
|
Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The organic solution is washed with water (3 times)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CUSTOM
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Details
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The solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C(O)=CC1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |